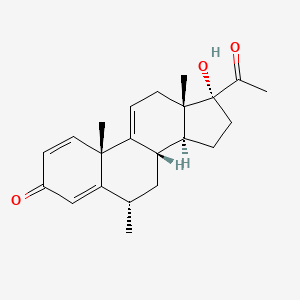

Medratriene

Descripción

Propiedades

Fórmula molecular |

C22H28O3 |

|---|---|

Peso molecular |

340.5 g/mol |

Nombre IUPAC |

(6S,8S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5-6,8,12-13,16,18,25H,7,9-11H2,1-4H3/t13-,16+,18-,20+,21-,22-/m0/s1 |

Clave InChI |

VQYVJYDEJCXHGR-JRMUFCLDSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |

SMILES canónico |

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Medratriene involves multiple steps, starting from basic steroidal precursors. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Bromination: Addition of a bromine atom to the molecule.

Methylation: Introduction of a methyl group to enhance the compound’s stability and reactivity.

Industrial Production Methods

Industrial production of Medratriene typically involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure the purity and consistency of the final product. Quality control measures include chromatographic techniques to verify the compound’s structure and purity .

Análisis De Reacciones Químicas

Types of Reactions

Medratriene undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium cyanide are employed.

Major Products

The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of Medratriene, which are useful in further synthetic applications and research .

Aplicaciones Científicas De Investigación

Medratriene has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in chromatographic techniques to ensure the purity of other compounds.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Mecanismo De Acción

The mechanism of action of Medratriene involves its interaction with specific molecular targets and pathways. It primarily acts by:

Binding to Receptors: Interacting with steroid receptors to modulate gene expression.

Enzyme Inhibition: Inhibiting specific enzymes involved in steroid metabolism.

Signal Transduction: Affecting signaling pathways that regulate cellular functions

Comparación Con Compuestos Similares

Medratriene is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Fluorometholone: A corticosteroid used in ophthalmology.

Prednisolone: Another corticosteroid with anti-inflammatory properties.

Dexamethasone: A potent anti-inflammatory and immunosuppressant

Medratriene stands out due to its specific hydroxylation and bromination patterns, which confer unique chemical and biological properties .

Actividad Biológica

Medratriene is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of Medratriene, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

Medratriene is characterized by its unique steroidal structure, which allows it to interact with various receptors and enzymes in biological systems. The synthesis of Medratriene typically involves several key steps starting from basic steroidal precursors. Industrial production often utilizes automated reactors to ensure high purity and consistency in the final product.

Biological Activities

Medratriene exhibits a range of biological activities that are currently under investigation. These include:

- Receptor Interactions : Medratriene has been shown to bind to steroid receptors, influencing gene expression and potentially modulating metabolic pathways. This binding affinity suggests that it may play a role in conditions influenced by steroid hormones.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in steroid metabolism, indicating potential therapeutic applications in metabolic disorders.

- Cellular Signaling Modulation : Research indicates that Medratriene may alter signaling pathways by modulating receptor activity or inhibiting enzyme functions critical to steroid metabolism. This interaction profile suggests its utility in therapeutic contexts where modulation of these pathways is beneficial.

Case Studies and Research Findings

Several studies have explored the biological activity of Medratriene. Here are some notable findings:

Table 1: Summary of Biological Activities of Medratriene

| Activity Type | Description | Reference |

|---|---|---|

| Receptor Binding | Affinity for steroid receptors affecting gene expression | |

| Enzyme Inhibition | Inhibition of enzymes involved in steroid metabolism | |

| Signaling Pathway Modulation | Alteration of cellular signaling pathways |

Case Study 1: Therapeutic Potential in Metabolic Disorders

A recent study investigated the effects of Medratriene on metabolic pathways related to obesity and diabetes. The results indicated that Medratriene administration led to significant changes in glucose metabolism and lipid profiles in animal models, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of Medratriene. It was found that the compound could reduce levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.